

Technical Dossier: (2S)-3-(bromomethyl)but-3-en-2-ol and Related Compounds

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Compound of Interest

Compound Name: (2S)-3-(bromomethyl)but-3-en-2-ol

Cat. No.: B2604571

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data, including a specific CAS number, for **(2S)-3-(bromomethyl)but-3-en-2-ol** is not readily available in public chemical databases. This document provides a comprehensive overview of available information on closely related isomers and analogs to guide further research.

Executive Summary

This technical guide addresses the chemical entity **(2S)-3-(bromomethyl)but-3-en-2-ol**. Due to the limited availability of data for this specific stereoisomer, this report extends its scope to include structural isomers and saturated analogs. The primary focus is to consolidate known database information, present relevant quantitative data in a structured format, and propose a potential synthetic pathway based on established chemical methodologies. At present, there is no documented evidence linking **(2S)-3-(bromomethyl)but-3-en-2-ol** or its close isomers to specific signaling pathways or significant biological activities.

Database and Chemical Identifier Information

A definitive CAS number for **(2S)-3-(bromomethyl)but-3-en-2-ol** could not be located. However, several isomers and a saturated analog have been identified and are detailed below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	PubChem CID
(2S)-3-bromo-3-methylbutan-2-ol	Not Assigned	C ₅ H ₁₁ BrO	167.04	11062774[1]
2-bromo-3-methylbut-3-en-1-ol	99806-26-5	C ₅ H ₉ BrO	165.03	13415304[2][3]
1-bromo-2-methylbut-3-en-2-ol	36219-40-6	C ₅ H ₉ BrO	165.03	551234
(E)-3-bromo-2-methylbut-2-en-1-ol	116914-30-8	C ₅ H ₉ BrO	165.03	Not Available[4]
3-bromo-3-buten-1-ol	76334-36-6	C ₄ H ₇ BrO	151.00	Not Available[5]
2-Bromo-3-methylbut-2-en-1-ol	80555-61-9	C ₅ H ₉ BrO	165.03	534876[6]
(3R)-3-bromo-2-methylbutan-2-ol	Not Assigned	C ₅ H ₁₁ BrO	167.04	638101[7]

Physicochemical Properties (Computed)

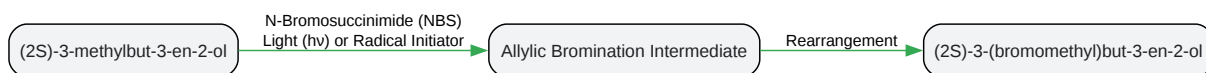
Experimental physicochemical data for the target compound is unavailable. The following table summarizes computed properties for the closely related saturated analog, (2S)-3-bromo-3-methylbutan-2-ol, sourced from PubChem.[1]

Property	Value
Molecular Weight	167.04 g/mol
Molecular Formula	C ₅ H ₁₁ BrO
XLogP3-AA	1.4
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1
Exact Mass	165.99933 g/mol
Monoisotopic Mass	165.99933 g/mol
Topological Polar Surface Area	20.2 Å ²
Heavy Atom Count	7
Complexity	61.1

Proposed Synthetic Pathway

While a specific protocol for the synthesis of **(2S)-3-(bromomethyl)but-3-en-2-ol** has not been found in the reviewed literature, a plausible synthetic route can be conceptualized based on analogous reactions. A practical two-step synthesis of 2-substituted 1,3-butadienes, which involves the formation of a bromomethyl-substituted alkene, provides a strong foundation for a proposed methodology.[8]

The proposed synthesis would start from a suitable chiral precursor to establish the desired (2S) stereochemistry.



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Caption: Proposed synthetic workflow for **(2S)-3-(bromomethyl)but-3-en-2-ol**.

Experimental Protocol (Hypothetical)

Objective: To synthesize **(2S)-3-(bromomethyl)but-3-en-2-ol** from (2S)-3-methylbut-3-en-2-ol.

Materials:

- (2S)-3-methylbut-3-en-2-ol
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄) or other suitable solvent
- Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis

Procedure:

- To a solution of (2S)-3-methylbut-3-en-2-ol in CCl₄ under an inert atmosphere, add a catalytic amount of a radical initiator such as AIBN.
- Add N-Bromosuccinimide (NBS) to the reaction mixture.
- Irradiate the mixture with a UV lamp or heat to initiate the reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The succinimide byproduct is removed by filtration.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired **(2S)-3-(bromomethyl)but-3-en-2-ol**.

Note: This is a proposed protocol and would require optimization of reaction conditions, including temperature, reaction time, and purification methods.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for **(2S)-3-(bromomethyl)but-3-en-2-ol** has been identified. However, spectral data for the precursor, 3-methyl-3-but-en-2-ol, is available and can serve as a reference for product characterization.^{[9][10]}

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature or public databases regarding the biological activity or the involvement in any signaling pathways of **(2S)-3-(bromomethyl)but-3-en-2-ol** or its close structural isomers.

Conclusion and Future Directions

The chemical **(2S)-3-(bromomethyl)but-3-en-2-ol** is a poorly characterized compound with no readily available CAS number or experimental data. This guide provides a summary of the information available for structurally related compounds and proposes a potential synthetic route. Further research is required to synthesize and characterize this molecule and to investigate its potential biological properties. The lack of data presents an opportunity for novel research in the synthesis and application of such chiral haloalkenols.

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